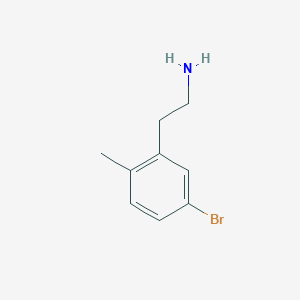

2-(5-bromo-2-methylphenyl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCGCYCMCRVXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Bromo 2 Methylphenyl Ethan 1 Amine and Its Key Precursors

Retrosynthetic Analysis of the 2-(5-Bromo-2-methylphenyl)ethan-1-amine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the carbon-nitrogen bond of the ethanamine side chain and the carbon-bromine bond on the aromatic ring.

A logical disconnection of the C-N bond of the primary amine leads back to a corresponding carbonyl compound, 2-(5-bromo-2-methylphenyl)acetaldehyde (B13548448), or a related derivative. This carbonyl precursor can then be subjected to reductive amination to install the amine functionality. mdpi.com Alternatively, the ethanamine side chain can be envisioned as being introduced via a two-carbon building block to a functionalized 5-bromo-2-methylphenyl core.

Further deconstruction of the 2-(5-bromo-2-methylphenyl)acetaldehyde intermediate involves disconnecting the acetaldehyde (B116499) moiety, leading back to a 5-bromo-2-methylbenzyl halide. This, in turn, can be traced back to 5-bromo-2-methyltoluene, which is derived from the bromination of 2-methyltoluene (o-xylene).

Another retrosynthetic approach involves the functionalization of the aromatic ring at a later stage. This would start with 2-(2-methylphenyl)ethan-1-amine, which would then undergo regioselective bromination. However, controlling the position of bromination on an activated ring with an existing side chain can be challenging, making the former strategies often more synthetically viable.

Established Routes for the Construction of Substituted Phenylethylamine Systems

The synthesis of substituted phenylethylamines is a well-established area of organic chemistry, with several reliable methods for their construction. researchgate.net

Strategies Involving Reductive Amination of Corresponding Carbonyl Compounds

Reductive amination is a powerful and widely used method for the synthesis of amines. mdpi.com This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the key precursor would be 2-(5-bromo-2-methylphenyl)acetaldehyde. This aldehyde can be treated with ammonia in the presence of a reducing agent to yield the target primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. nih.govorgsyn.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

| Precursor | Reagents | Product | Reference |

| 2-(5-bromo-2-methylphenyl)acetaldehyde | 1. NH₃ 2. NaBH₄ | This compound | nih.gov |

| Acetophenone | 1. NH₃ 2. H₂, Raney Nickel | α-Phenylethylamine | orgsyn.org |

This table presents illustrative examples of reductive amination for phenylethylamine synthesis.

Multi-Step Synthesis Approaches for Aryl Functionalization, Including Nitration and Bromination

The synthesis of the specifically substituted aromatic core often requires a multi-step sequence involving electrophilic aromatic substitution reactions such as nitration and bromination. researchgate.netmasterorganicchemistry.com Starting from a simpler precursor like 2-methylphenylacetic acid, a nitration reaction can be performed to introduce a nitro group onto the aromatic ring. google.com The directing effects of the methyl and acetic acid groups will influence the position of nitration.

Following nitration, a bromination step can be carried out. The conditions for bromination (e.g., bromine in acetic acid, N-bromosuccinimide) can be chosen to achieve the desired regioselectivity. researchgate.netchemicalbook.comnih.gov For instance, the synthesis of 2-nitro-4-substituted phenylacetic acid has been reported through the nitration of 4-substituted toluene (B28343) followed by bromination with N-bromosuccinimide (NBS). google.com

Subsequent chemical modifications, such as reduction of the nitro group to an amine and diazotization followed by a Sandmeyer reaction, can be used to introduce the bromine atom at the desired position if direct bromination is not regioselective.

Introduction of the Ethan-1-amine Side Chain onto Brominated Methylphenyl Cores

Once the 5-bromo-2-methylphenyl core is assembled, the ethan-1-amine side chain can be introduced through various synthetic strategies. One common method involves the conversion of a suitable precursor, such as 5-bromo-2-methylbenzyl bromide, into a nitrile via nucleophilic substitution with a cyanide salt. The resulting 2-(5-bromo-2-methylphenyl)acetonitrile (B2602841) can then be reduced to the target amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Alternatively, the side chain can be built up through a Grignard reaction. For example, 5-bromo-2-methylbenzylmagnesium bromide can react with a suitable two-carbon electrophile, followed by further functional group manipulations to yield the desired ethanamine.

Advanced and Catalytic Methods for Efficient Synthesis

Modern organic synthesis often employs advanced and catalytic methods to improve efficiency, selectivity, and functional group tolerance. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Bromide Functionalization (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The Suzuki-Miyaura coupling, in particular, is widely used for the reaction of aryl halides with organoboron compounds. researchgate.netcarroll.eduacs.org

In the context of synthesizing derivatives of this compound, the bromine atom serves as a handle for further functionalization. The aryl bromide can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new substituents onto the aromatic ring. mdpi.com This allows for the synthesis of a diverse library of analogues from a common intermediate.

| Aryl Halide | Coupling Partner | Catalyst | Base | Product | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| 2-bromothiophene | 4-nitrophenylboronic acid | Pd catalyst | - | 2-(4-nitrophenyl)-thiophene | carroll.edu |

This table provides examples of Suzuki-Miyaura coupling reactions for the functionalization of aryl bromides.

While not directly used for the synthesis of the title compound itself, this methodology is crucial for the derivatization of the this compound scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry contexts.

Chemo- and Regioselective Functionalization of the Phenylene Moiety

The specific arrangement of the bromo and methyl groups on the phenyl ring of this compound dictates the need for highly selective synthetic strategies. The starting material for such a synthesis is typically a simpler, commercially available substituted benzene (B151609). The challenge lies in introducing the required functional groups at the correct positions (ortho and meta to the eventual ethylamine (B1201723) side chain) without forming unwanted isomers.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. This allows for the subsequent introduction of an electrophile at that specific site. For instance, the N-substituent on an existing amine or a precursor group can direct the lithiation and subsequent functionalization of the phenyl ring. rsc.org

Another approach involves the functionalization of a pre-existing substituted ring system, such as 2-methylbromobenzene or a related phenol. The inherent directing effects of the methyl and bromo groups guide the position of incoming electrophiles during reactions like nitration or acylation, which can then be further elaborated to the desired ethylamine side chain. For example, the methyl group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. Careful selection of reaction conditions and reagents is crucial to favor the desired isomer. For instance, iron-catalyzed C-H bond functionalization of phenols with diazo compounds has shown high ortho-selectivity. researchgate.net

Enzymatic halogenation offers a highly selective method for introducing halogen atoms at specific positions on an aromatic ring under mild, aqueous conditions. nih.gov This biocatalytic approach can provide the desired regioselectivity, which can then be followed by other chemical transformations to build the final molecule.

Key Regioselective Strategies:

| Strategy | Description | Key Features |

| Directed ortho-Metalation (DoM) | A directing group guides deprotonation and subsequent functionalization to the ortho position. rsc.org | High regioselectivity, versatile for introducing various electrophiles. |

| Electrophilic Aromatic Substitution | Utilizes the inherent directing effects of existing substituents (e.g., methyl, bromo) to guide the position of new groups. | Dependent on the electronic nature of substituents, may lead to isomer mixtures. |

| Enzymatic Halogenation | Biocatalytic approach using enzymes to selectively introduce halogen atoms. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. |

| Cross-Coupling Reactions | Nickel/photoredox-catalyzed methods can couple aryl halides with aziridines to form β-phenethylamine derivatives. acs.org | Modular, allows for the installation of diverse aryl groups. acs.org |

Process Optimization and Scalability Considerations for Research and Industrial Application

Translating a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several factors would need to be considered.

Process Optimization Parameters:

| Parameter | Consideration | Example |

| Reaction Conditions | Temperature, pressure, and reaction time must be optimized to maximize yield and minimize side products. | In some reductions, yields can significantly increase at higher temperatures (e.g., >90 °C). google.com |

| Catalyst Loading | The amount of catalyst should be minimized without compromising reaction efficiency. | High-turnover catalysts are desirable for industrial applications. |

| Solvent Selection | Solvents should be chosen based on reaction performance, safety, environmental impact, and ease of recovery. | Use of greener solvents or solvent-free conditions where possible. |

| Downstream Processing | Purification methods (e.g., distillation, crystallization) must be efficient and scalable. | Continuous flow processes can facilitate purification and improve consistency. |

| Raw Material Sourcing | The availability and cost of starting materials are critical for economic viability. | Utilizing readily available and inexpensive precursors is key. |

Continuous flow chemistry offers several advantages for scalability, including improved heat and mass transfer, enhanced safety, and the potential for automation. The kinetic resolution of racemic amines, for example, has been successfully demonstrated under continuous flow conditions, which is suitable for industrial scale-up. mdpi.com Furthermore, techniques like pervaporation can be integrated into the process to remove byproducts in situ, driving the reaction equilibrium towards the desired product and increasing yield. researchgate.net

The choice of synthetic route itself has significant implications for scalability. Methods involving readily available starting materials, robust and inexpensive catalysts, and simple purification procedures are favored for industrial production. For instance, the reduction of nitriles or amides are common industrial methods for producing amines. researchgate.netorgsyn.org

Chemical Reactivity and Derivatization Strategies for 2 5 Bromo 2 Methylphenyl Ethan 1 Amine

Transformations Involving the Primary Amine Functionality

The primary amine group in 2-(5-bromo-2-methylphenyl)ethan-1-amine is a nucleophilic center that readily participates in a variety of bond-forming reactions. These transformations are fundamental for introducing diverse functionalities and for constructing more complex molecular architectures.

Acylation, Sulfonylation, and Related N-Functionalization Reactions

The primary amine of this compound can be readily acylated to form amides or sulfonylated to produce sulfonamides. These reactions are typically achieved by treating the amine with acylating or sulfonylating agents in the presence of a base.

Acylation involves the reaction with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) to yield the corresponding N-acyl derivatives. These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct.

Sulfonylation is a similar process where the amine reacts with a sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, to furnish a sulfonamide. Studies on 2-phenylethylamine have demonstrated that this reaction can be carried out in a basic medium to achieve high yields of the corresponding N-benzenesulfonamide researchgate.netnih.gov. These resulting sulfonamides can be further N-substituted by treatment with alkyl or acyl halides in the presence of a strong base like sodium hydride researchgate.net.

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-Acetyl-2-(5-bromo-2-methylphenyl)ethan-1-amine | Pyridine, 0 °C to room temperature |

| Acylation | Benzoic Anhydride | N-Benzoyl-2-(5-bromo-2-methylphenyl)ethan-1-amine | Triethylamine, Dichloromethane, room temperature |

| Sulfonylation | Benzenesulfonyl Chloride | N-(2-(5-Bromo-2-methylphenyl)ethyl)benzenesulfonamide | Aqueous Na2CO3 or NaOH, room temperature bioline.org.br |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(2-(5-Bromo-2-methylphenyl)ethyl)-4-methylbenzenesulfonamide | Pyridine, Dichloromethane, 0 °C to room temperature |

N-Alkylation and Quaternization Chemistry for Advanced Derivatives

The nitrogen atom of the primary amine can also undergo alkylation to form secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts.

N-Alkylation can be achieved by reacting this compound with alkyl halides. However, this method can sometimes lead to a mixture of mono- and poly-alkylated products. A more controlled approach for mono-alkylation is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of secondary amines from primary amines, alcohols can be employed as alkylating agents in the presence of an iridium catalyst harvard.edu.

Quaternization occurs when the amine is treated with an excess of an alkylating agent, leading to the formation of a quaternary ammonium salt. For instance, treatment with methyl iodide can lead to the formation of the corresponding trimethylammonium iodide derivative scielo.br. These salts are ionic compounds with potential applications as phase-transfer catalysts or in biological studies.

| Reaction Type | Reagent | Product Type | Potential Conditions |

|---|---|---|---|

| Mono-N-Alkylation | Methyl Iodide (1 equivalent) | N-Methyl-2-(5-bromo-2-methylphenyl)ethan-1-amine | Base (e.g., K2CO3), Acetonitrile (B52724), reflux |

| Di-N-Alkylation | Ethyl Bromide (excess) | N,N-Diethyl-2-(5-bromo-2-methylphenyl)ethan-1-amine | Base (e.g., Na2CO3), Ethanol, reflux |

| Quaternization | Methyl Iodide (excess) | 2-(5-Bromo-2-methylphenyl)ethyl-N,N,N-trimethylammonium iodide | Methanol, room temperature |

Cyclization Reactions to Form Heterocyclic Systems

The phenylethylamine scaffold of this compound is a key precursor for the synthesis of various heterocyclic systems, most notably isoquinoline (B145761) derivatives. Two classical methods for this transformation are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction involves the cyclodehydration of an N-acylated phenylethylamine to form a 3,4-dihydroisoquinoline. This is typically achieved using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under heating researchgate.netwikipedia.org. The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding aromatic isoquinoline.

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by an intramolecular electrophilic aromatic substitution researchgate.net. The reaction proceeds via an intermediate iminium ion that undergoes cyclization.

Reactions at the Brominated Aromatic Ring

The bromine atom on the aromatic ring of this compound serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the carbon-bromine bond. The choice of coupling partner determines the nature of the newly formed bond.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond beilstein-journals.orglibretexts.org. This is a widely used method for the synthesis of biaryl compounds.

Sonogashira Coupling : For the formation of a carbon-carbon triple bond, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base wikipedia.orgsynarchive.com.

Buchwald-Hartwig Amination : This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base wikipedia.orglibretexts.org. This provides a direct route to more complex aniline (B41778) derivatives.

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | 2-(2-Methyl-5-phenylphenyl)ethan-1-amine | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira Coupling | Phenylacetylene | 2-(2-Methyl-5-(phenylethynyl)phenyl)ethan-1-amine | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig Amination | Aniline | N-(5-(2-Aminoethyl)-4-methylphenyl)aniline | Pd₂(dba)₃, BINAP, NaOtBu |

Metal-Halogen Exchange and Subsequent Electrophilic Trapping

Metal-halogen exchange is a powerful method for converting the aryl bromide into a highly reactive organometallic intermediate, which can then be trapped with various electrophiles to introduce a wide range of functional groups.

Lithium-Halogen Exchange : Treatment of the aryl bromide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in the exchange of the bromine atom for a lithium atom wikipedia.org. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles, including carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), and alkyl halides (to introduce alkyl groups) tcnj.edu. A key consideration in this reaction is the acidic proton of the primary amine, which would also react with the organolithium reagent. Therefore, protection of the amine group or the use of excess organolithium reagent is typically required.

Magnesium-Halogen Exchange : An alternative to lithium-halogen exchange is the use of Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity harvard.edusigmaaldrich.com. This method can offer better functional group tolerance compared to organolithium reagents. The resulting arylmagnesium species can then be reacted with electrophiles in a similar manner to their lithium counterparts.

| Reagent | Intermediate | Electrophile | Final Product |

|---|---|---|---|

| n-Butyllithium | 2-(2-Methyl-5-lithiophenyl)ethan-1-amine | CO₂ then H₃O⁺ | 5-(2-Aminoethyl)-4-methylbenzoic acid |

| iso-Propylmagnesium chloride | (5-(2-Aminoethyl)-4-methylphenyl)magnesium chloride | Formaldehyde | (5-(2-Aminoethyl)-4-methylphenyl)methanol |

Nucleophilic Aromatic Substitution Pathways

The bromine atom on the phenyl ring of this compound is a key site for functionalization through nucleophilic aromatic substitution (SNAr). However, the presence of the electron-donating methyl group ortho to the bromine atom generally disfavors the classical addition-elimination SNAr mechanism, which is typically facilitated by electron-withdrawing groups. libretexts.org Consequently, transition-metal-catalyzed cross-coupling reactions have emerged as the most effective pathways for nucleophilic substitution on this and similar electron-rich aryl bromides.

One of the most powerful methods for this transformation is the Buchwald-Hartwig amination . This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling aryl halides with a wide variety of amine nucleophiles. For this compound, this reaction provides a direct route to a diverse array of N-aryl derivatives. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.

In addition to amination, other palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents in place of the bromine atom. These include the Suzuki coupling for the formation of carbon-carbon bonds with boronic acids, the Heck reaction for the vinylation of the aromatic ring, and the Sonogashira coupling for the introduction of alkyne moieties. These reactions significantly expand the synthetic utility of this compound, allowing for the creation of a wide range of derivatives with tailored electronic and steric properties.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Reaction Name | Catalyst/Reagents | Product Type |

|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, amine | N-Aryl derivative |

| Suzuki Coupling | Pd catalyst, base, boronic acid | Biaryl derivative |

| Heck Reaction | Pd catalyst, base, alkene | Vinylarene derivative |

| Sonogashira Coupling | Pd and Cu catalysts, base, terminal alkyne | Arylalkyne derivative |

Reactivity of the Methyl Group and Side Chain Elaboration

The methyl group and the ethanamine side chain of this compound offer additional avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The benzylic methyl group is susceptible to oxidation under various conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the methyl group to a carboxylic acid, yielding the corresponding benzoic acid derivative. researchgate.net This transformation can be useful for introducing a polar, acidic functional group. Milder oxidation conditions can potentially lead to the formation of the corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol. Furthermore, the benzylic C-H bonds of the methyl group can be functionalized through radical-mediated reactions or by deprotonation to form a benzylic anion, which can then react with various electrophiles.

The ethanamine side chain is a primary amine, which is a versatile functional group for a wide range of chemical transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with various electrophiles. Common derivatization strategies for the amino group include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce a variety of functional groups and to modify the electronic properties of the nitrogen atom.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines with more complex substituents.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones to form imines, which can be further reduced or used as intermediates in other reactions.

These modifications of the side chain can significantly alter the biological activity and physicochemical properties of the parent molecule.

Table 2: Potential Reactions of the Methyl Group and Side Chain

| Reactive Site | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Methyl Group | Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid |

| Amino Group | N-Alkylation | Alkyl halide, base | Secondary/Tertiary Amine |

| Amino Group | N-Acylation | Acyl chloride/anhydride, base | Amide |

| Amino Group | Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary/Tertiary Amine |

| Amino Group | Imine Formation | Aldehyde/Ketone | Imine |

Design and Synthesis of Analogues and Chemically Modified Derivatives

The structural framework of this compound serves as a versatile template for the design and synthesis of a wide range of analogues and chemically modified derivatives with potential applications in medicinal chemistry and materials science. The phenethylamine (B48288) scaffold is a well-established pharmacophore found in numerous biologically active compounds. wikipedia.orgnih.gov By systematically modifying the three key regions of the molecule—the aromatic ring, the methyl group, and the ethanamine side chain—it is possible to create libraries of compounds with diverse properties.

Aromatic Ring Modification: As discussed in Section 3.2.3, the bromine atom can be replaced with a variety of functional groups using transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of different aryl, heteroaryl, alkyl, vinyl, and alkynyl substituents, which can modulate the electronic and steric properties of the molecule and influence its interactions with biological targets.

Methyl Group Modification: The methyl group can be oxidized to a carboxylic acid, an aldehyde, or an alcohol, introducing polar functional groups that can participate in hydrogen bonding or ionic interactions. researchgate.net Alternatively, the methyl group can be replaced entirely through multi-step synthetic sequences, allowing for the introduction of other alkyl or functionalized side chains.

Side Chain Elaboration: The primary amine of the ethanamine side chain is a prime target for modification. N-alkylation, N-acylation, and reductive amination can be used to introduce a wide variety of substituents, from simple alkyl groups to complex heterocyclic systems. biomolther.org These modifications can alter the basicity, lipophilicity, and steric bulk of the side chain, which can have a profound impact on the biological activity of the resulting analogues.

The combination of these derivatization strategies provides a powerful toolkit for the synthesis of a vast chemical space of analogues based on the this compound scaffold. This allows for the systematic exploration of structure-activity relationships and the optimization of desired properties for specific applications.

Mechanistic Investigations and Computational Chemistry of 2 5 Bromo 2 Methylphenyl Ethan 1 Amine Systems

Elucidation of Reaction Mechanisms for Key Chemical Transformations

The chemical behavior of 2-(5-bromo-2-methylphenyl)ethan-1-amine is dictated by its primary functional groups: the primary amine and the substituted aromatic ring. While specific, detailed kinetic studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of physical organic chemistry and studies on analogous substituted phenylethylamines. nih.govbiomolther.orgresearchgate.net Key transformations would likely involve the nucleophilic amine group and electrophilic substitution on the aromatic ring.

Kinetic studies are fundamental to mapping a reaction pathway, as the experimentally determined rate law reveals which species are involved in the rate-determining step of the mechanism. libretexts.org For reactions involving the amine group of this compound, such as nucleophilic substitution or acylation, the reaction rate would typically depend on the concentration of both the amine and the electrophile.

For instance, in a hypothetical S(_N)2 reaction with an alkyl halide (R-X), the rate law would be expected to be: Rate = k[this compound][R-X]

This second-order rate law indicates that both reactants are present in the transition state of the single, rate-determining step. libretexts.org The reaction pathway would proceed through a single energy maximum, corresponding to this transition state. organicchemistrytutor.com

Conversely, reactions involving the aromatic ring, such as electrophilic aromatic substitution (e.g., nitration or halogenation), follow a multi-step pathway. The rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The rate law for such a reaction would be: Rate = k[this compound][Electrophile]

Mapping the reaction pathway involves plotting the energy of the system against the reaction coordinate, identifying reactants, products, transition states, and any intermediates. numberanalytics.com

A transition state is the highest energy configuration along the reaction coordinate, existing for a fleeting moment (on the order of femtoseconds) and cannot be isolated. organicchemistrytutor.comwikipedia.org It represents the energy barrier that must be overcome for a reaction to proceed. numberanalytics.com For a reaction at the amine center, the transition state would involve the partial formation of a new bond to the electrophile and partial breaking of any leaving group bonds. wikipedia.org

In contrast, reactive intermediates are species that exist in a local energy minimum along the reaction pathway. organicchemistrytutor.com They have a finite, though often short, lifetime. In the case of electrophilic aromatic substitution on the this compound ring, the key reactive intermediate is the arenium ion. The stability of this carbocation intermediate is crucial in determining the regioselectivity of the reaction. The electron-donating methyl group (-CH(_3)) and the weakly deactivating, ortho-para directing bromo (-Br) group, along with the deactivating ethylamine (B1201723) side chain, would collectively influence the position of electrophilic attack and the stability of the resulting arenium ion. The most stable intermediate will correspond to the major product formed.

Table 1: Key Concepts in Reaction Mechanism Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| Rate Law | An equation that relates the reaction rate to the concentration of reactants. | Determines the molecularity of the rate-determining step. |

| Transition State | The highest-energy point on a reaction coordinate, representing a transient configuration. wikipedia.org | Its energy determines the activation energy and reaction rate. |

| Reactive Intermediate | A short-lived, high-energy molecule in a reaction that exists in a local energy minimum. organicchemistrytutor.com | e.g., The arenium ion in electrophilic aromatic substitution. |

| Reaction Coordinate | A representation of the progress of a reaction, showing the pathway from reactants to products. | Visualizes the energy profile, including intermediates and transition states. |

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides powerful tools for investigating molecular properties where experimental data is scarce. Methods like Density Functional Theory (DFT) can be used to model the electronic structure, conformation, and reactivity of this compound. nih.govnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ripublication.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pair of the nitrogen atom, making these the primary sites for electrophilic attack. The LUMO would be distributed over the aromatic system, indicating where nucleophilic attack might occur, although this is less common for such a molecule.

The energy gap between the HOMO and LUMO (ΔE = E({LUMO}) - E({HOMO})) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. aimspress.com A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. aimspress.com Computational studies on similar aromatic amines have calculated HOMO-LUMO gaps in the range of 4-5 eV. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Aromatic Amine

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| E({HOMO}) | -5.3 to -6.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E({LUMO}) | -0.2 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. aimspress.com |

| Chemical Hardness (η) | ~ (E({LUMO}) - E({HOMO}))/2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Potential (μ) | ~ (E({HOMO}) + E({LUMO}))/2 | Relates to the "escaping tendency" of electrons from the system. nih.gov |

The flexibility of the ethylamine side chain allows this compound to adopt several different conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers for rotation between them. Studies on the parent compound, 2-phenylethylamine, have shown that the most stable conformers have a gauche (folded) arrangement of the alkyl-amine chain, which is stabilized by a weak interaction between the amino group and the aromatic ring. nih.gov Less stable conformers exhibit an anti (extended) arrangement. nih.govresearchgate.net

For this compound, the presence of the ortho-methyl group would introduce steric hindrance, influencing the preferred orientation of the side chain relative to the ring. This steric clash could potentially raise the energy of certain folded conformations, possibly making an extended or partially-extended conformer more favorable than in the unsubstituted parent molecule. Exploring the potential energy surface through computational rotation of the C-C and C-N bonds would reveal the global and local energy minima corresponding to the stable conformers and the saddle points corresponding to the transition states between them.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions. mdpi.comnumberanalytics.com The MEP map is color-coded: regions of negative potential (electron-rich) are typically shown in red, while regions of positive potential (electron-poor) are shown in blue. Neutral regions are green or yellow. wolfram.comresearchgate.net

For this compound, the MEP map would show:

A region of intense negative potential (red) around the nitrogen atom, corresponding to its lone pair of electrons. This is the primary site for protonation and electrophilic attack. researchgate.net

Regions of positive potential (blue) around the hydrogen atoms of the amine group (-NH(_2)), indicating their role as hydrogen bond donors. researchgate.net

This mapping helps to visualize the molecule's nucleophilic and electrophilic sites, providing a clear rationale for its observed reactivity. numberanalytics.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry serves as a powerful tool for the prediction of spectroscopic parameters, offering insights into the molecular structure and vibrational modes of compounds like this compound. These theoretical calculations can complement experimental data, aid in spectral assignment, and provide a deeper understanding of the molecule's electronic environment. The primary methods employed for this purpose are rooted in quantum mechanics, particularly Density Functional Theory (DFT).

The process typically begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). Following this, vibrational frequency analysis is performed to predict the infrared (IR) spectrum, and methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate nuclear magnetic resonance (NMR) shielding tensors, which are then converted into chemical shifts. nanoient.org

For a molecule such as this compound, DFT calculations using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed, as they have shown good agreement with experimental results for similar aromatic and bromo-substituted compounds. nanoient.orgnih.govresearchgate.net

Predicted Infrared (IR) Spectroscopy

The theoretical IR spectrum is derived from the calculated harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For complex molecules, a scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the correlation with experimental spectra. nih.gov The predicted vibrational modes for this compound would feature characteristic peaks corresponding to its distinct functional groups.

A summary of the expected, theoretically predictable IR absorption bands and their corresponding vibrational modes is presented below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Scissoring (Bend) | 1580 - 1650 |

| Aromatic Ring (C-H) | Stretch | 3000 - 3100 |

| Methyl Group (C-H) | Symmetric & Asymmetric Stretch | 2850 - 3000 |

| Methylene Group (C-H) | Symmetric & Asymmetric Stretch | 2840 - 2960 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| Amine (C-N) | Stretch | 1020 - 1250 |

| Aryl Halide (C-Br) | Stretch | 500 - 650 |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts for ¹H and ¹³C nuclei are calculated to predict the appearance of the NMR spectrum. The GIAO method is a standard approach for calculating the isotropic magnetic shielding constants, which are then referenced against a standard compound (e.g., tetramethylsilane, TMS) to yield chemical shifts (δ) in parts per million (ppm). nanoient.org These predictions are invaluable for assigning signals in experimentally obtained spectra.

The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. The electron-withdrawing bromine atom is expected to deshield nearby aromatic protons and carbons, shifting their signals downfield. Conversely, the electron-donating methyl group will cause an upfield shift for adjacent nuclei.

A table of hypothetical, theoretically predicted NMR chemical shifts for the core structure is provided below.

| Atom Type | Description | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ar-H | Aromatic proton ortho to Bromine | 7.2 - 7.5 | - |

| Ar-H | Aromatic proton ortho to Methyl group | 6.9 - 7.1 | - |

| Ar-H | Aromatic proton meta to both groups | 7.0 - 7.3 | - |

| -CH₂-CH₂-NH₂ | Methylene group adjacent to Ar ring | 2.7 - 3.0 | 35 - 40 |

| -CH₂-NH₂ | Methylene group adjacent to Amine | 2.9 - 3.2 | 40 - 45 |

| -NH₂ | Amine protons | 1.5 - 2.5 (variable) | - |

| -CH₃ | Methyl group protons | 2.2 - 2.4 | 18 - 22 |

| Ar-C-Br | Aromatic carbon bonded to Bromine | - | 118 - 122 |

| Ar-C-CH₃ | Aromatic carbon bonded to Methyl | - | 135 - 140 |

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to establish a mathematical correlation between the structural properties of a series of compounds and their chemical reactivity. Such models are crucial in medicinal chemistry and materials science for predicting the properties of new molecules and for understanding the mechanistic basis of their reactivity. nih.gov

For a series of derivatives of this compound, a QSRR study would involve synthesizing or computationally designing a library of analogues and determining a specific reactivity parameter for each. This parameter could be an experimentally measured reaction rate or a computationally derived value, such as the energy of the highest occupied molecular orbital (HOMO), which often correlates with susceptibility to electrophilic attack.

The core methodology of a QSRR analysis involves several key steps:

Data Set Generation: A diverse set of derivatives is created. For this compound, this could involve modifying the substituent at the 5-position of the phenyl ring (e.g., replacing -Br with -Cl, -F, -I, -NO₂, -CN) or adding substituents to the ethylamine side chain.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each derivative. These descriptors quantify various aspects of the molecular structure and can be categorized as electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Development: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the calculated descriptors (independent variables) to the observed reactivity (dependent variable). nih.gov

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation methods to ensure its robustness and applicability to new, untested compounds.

Studies on the broader class of phenethylamines have shown that modifications to the phenyl ring, particularly halogenation, significantly influence their biological activity and toxicity, which are manifestations of chemical reactivity. biomolther.orgnih.gov A QSRR model for derivatives of this compound could similarly elucidate how electronic and steric factors govern the reactivity of the amine functional group or the aromatic ring.

A hypothetical QSRR data table illustrates the relationship between structural descriptors and a reactivity parameter for a set of derivatives.

| Derivative (Substituent at 5-position) | LogP (Hydrophobicity) | Dipole Moment (Debye) | HOMO Energy (eV) | Reactivity Parameter (log k) |

| -Br (Parent Compound) | 3.1 | 1.95 | -5.80 | 1.00 |

| -F | 2.6 | 2.10 | -5.95 | 0.85 |

| -Cl | 3.0 | 2.00 | -5.85 | 0.95 |

| -I | 3.5 | 1.85 | -5.70 | 1.15 |

| -CN | 1.9 | 4.10 | -6.20 | 0.50 |

| -NO₂ | 2.0 | 4.30 | -6.50 | 0.30 |

This illustrative data suggests that increased electron-withdrawing character of the substituent (e.g., -NO₂) lowers the HOMO energy and correlates with a decrease in the hypothetical reactivity parameter. Such a model, once validated, could guide the synthesis of novel compounds with tailored reactivity profiles.

Advanced Analytical Methodologies for the Characterization of 2 5 Bromo 2 Methylphenyl Ethan 1 Amine

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for separating the target compound from impurities, which may include starting materials, by-products, or degradation products. The choice of technique depends on the volatility, polarity, and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like 2-(5-bromo-2-methylphenyl)ethan-1-amine. A typical approach involves reverse-phase (RP-HPLC) chromatography, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netpensoft.net Method development focuses on optimizing separation parameters to achieve sharp, symmetrical peaks with good resolution from any impurities. pensoft.net

Key parameters that are systematically optimized during method development include:

Column Chemistry: A C18 column is commonly the first choice for separating moderately polar compounds.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. researchgate.net The gradient or isocratic elution profile is adjusted to achieve the desired separation.

pH of the Mobile Phase: The pH is crucial for analyzing ionizable compounds like amines. Maintaining a pH where the amine is consistently in its protonated or free base form ensures reproducible retention times and good peak shape.

Flow Rate and Temperature: These are adjusted to optimize analysis time and separation efficiency. researchgate.net

A validated RP-HPLC method can accurately quantify the purity of this compound and detect impurities at very low levels. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Provides hydrophobic retention for separation. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 3.0) | Controls ionization and improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Elution | Isocratic (e.g., 50:50 A:B) or Gradient | To optimize separation of impurities with different polarities. researchgate.netpensoft.net |

| Flow Rate | 1.0 mL/min | Balances analysis time and column efficiency. researchgate.net |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | UV/VIS at 225 nm | Wavelength for optimal detection of the aromatic system. |

| Injection Vol. | 10 µL | Standard volume for analytical scale. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities. It is also exceptionally useful for thermal degradation studies, where it can identify the breakdown products formed when a substance is subjected to high temperatures. researchgate.netdtic.mil

For this compound, GC-MS analysis can reveal the presence of residual solvents from synthesis or volatile by-products. However, direct injection of primary amines can sometimes lead to poor peak shape or on-column degradation. atu.ie Derivatization may be employed to improve chromatographic behavior.

In thermal degradation studies, a sample is heated (pyrolysis-GC-MS), and the resulting volatile fragments are separated by the GC and identified by the MS. researchgate.netfccollege.edu.pk This provides insight into the compound's thermal stability and decomposition pathways. researchgate.net Potential degradation products for this compound could arise from dehalogenation, deamination, or cleavage of the ethylamine (B1201723) side chain.

Table 2: Potential Thermal Degradation Products Identified by GC-MS

| Potential Product | Chemical Formula | Plausible Formation Pathway |

|---|---|---|

| 2-Methylstyrene | C₉H₁₀ | Loss of bromine and ammonia (B1221849). |

| 1-Bromo-4-methylbenzene | C₇H₇Br | Cleavage of the ethylamine side chain. |

| 2-Methylaniline | C₇H₉N | Loss of the bromo-ethyl fragment. |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. For the analysis of this compound, UPLC can provide superior separation of closely related impurities or isomers that may not be resolved by HPLC, offering a more precise purity profile.

Table 3: Comparison of Typical HPLC and UPLC Performance

| Parameter | HPLC | UPLC | Advantage of UPLC |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | Higher efficiency and resolution. |

| Column Length | 100-250 mm | 50-100 mm | Faster analysis times. |

| Flow Rate | 1.0-2.0 mL/min | 0.2-0.6 mL/min | Lower solvent consumption. |

| Backpressure | 1000-4000 psi | 6000-15000 psi | Requires specialized instrumentation. |

| Resolution | Good | Excellent | Better separation of complex mixtures. |

High-Resolution Spectroscopic Techniques for Structural Elucidation

While chromatography separates components, spectroscopy is used to determine the precise chemical structure of the isolated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provides detailed information about the carbon-hydrogen framework.

¹H NMR: This experiment identifies all unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons. For this compound, one would expect distinct signals for the aromatic protons, the benzylic CH₂ group, the CH₂-amine group, the methyl group, and the amine protons.

¹³C NMR: This experiment identifies all unique carbon environments. The number of signals confirms the number of distinct carbon atoms in the structure.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled (adjacent) to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, helping to piece the entire molecular structure together.

Table 4: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.3 | d | 1H | Aromatic H |

| ~ 7.1 | dd | 1H | Aromatic H |

| ~ 6.9 | d | 1H | Aromatic H |

| ~ 2.9-3.1 | m | 2H | -CH₂-NH₂ |

| ~ 2.7-2.9 | m | 2H | Ar-CH₂- |

| ~ 2.3 | s | 3H | Ar-CH₃ |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental formula of the parent ion, confirming that the compound has the expected atomic composition (C₉H₁₂BrN).

Furthermore, tandem mass spectrometry (MS/MS) experiments provide information about the molecule's structure through controlled fragmentation. The parent ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint. For this compound, a major fragmentation pathway is the benzylic cleavage, which results in the loss of the amine group and the formation of a stable brominated benzyl (B1604629) cation. psu.edu

Table 5: Expected HRMS Fragmentation Data

| Fragment Ion (m/z) | Proposed Formula | Description |

|---|---|---|

| 214.02/216.02 | [C₉H₁₃BrN]⁺ | Molecular Ion (M+H)⁺, showing isotopic pattern for Bromine. |

| 197.00/199.00 | [C₉H₁₀Br]⁺ | Loss of ammonia (NH₃). |

| 185.00/187.00 | [C₈H₈Br]⁺ | Benzylic cleavage, formation of the 5-bromo-2-methylbenzyl cation. |

| 118.08 | [C₈H₁₀]⁺ | Loss of HBr from the benzylic cation. |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

In FTIR spectroscopy, a molecule absorbs infrared radiation at specific frequencies that correspond to its natural vibrational frequencies. For this compound, key functional groups exhibit characteristic absorption bands. The primary amine (-NH2) group is particularly informative, typically showing N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Often, two distinct bands appear in this region, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds. researchgate.net The C-N stretching vibration of the aliphatic amine can be observed in the 1020-1250 cm⁻¹ range.

The substituted benzene (B151609) ring also gives rise to a series of characteristic peaks. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a set of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these peaks. Furthermore, the presence of the bromine atom can be identified by the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations and the C-Br bond would be expected to produce strong signals in the Raman spectrum. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental spectra to achieve a more precise assignment of the observed vibrational modes. researchgate.net

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | Amine (N-H) | 3300-3500 | FTIR |

| Stretch | Aromatic (C-H) | 3000-3100 | FTIR, Raman |

| Stretch | Aliphatic (C-H) | 2850-2960 | FTIR, Raman |

| Stretch | Aromatic (C=C) | 1450-1600 | FTIR, Raman |

| Scissoring | Amine (N-H) | 1590-1650 | FTIR |

| Stretch | Aliphatic Amine (C-N) | 1020-1250 | FTIR |

X-ray Crystallography for Solid-State Structural Analysis of this compound Derivatives

For a derivative of this compound, single-crystal X-ray diffraction would reveal the crystal system, space group, and unit cell dimensions. The analysis would also detail the specific arrangement of molecules within the crystal lattice, a phenomenon known as crystal packing. This packing is governed by various intermolecular interactions. mdpi.com

In the case of amine-containing bromo-aromatic compounds, hydrogen bonding plays a crucial role. The amine group (-NH2) can act as a hydrogen bond donor, forming interactions with electronegative atoms on adjacent molecules, such as the bromine atom or the nitrogen atom of another amine group. These interactions significantly influence the supramolecular architecture of the crystal. scielo.org.za

Furthermore, the bromine atom itself can participate in specific intermolecular interactions known as halogen bonds. These occur when the electropositive region on the bromine atom interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom. Short Br···Br contacts are also observed in the crystal structures of many organobromine compounds. mdpi.comnih.gov The interplay of these forces—hydrogen bonds, halogen bonds, and weaker van der Waals forces—dictates the final solid-state structure. The study of these interactions is critical for understanding the physical properties of the material.

Table 2: Illustrative Crystallographic Data for a Structurally Related Bromo-Thiophene Compound This table presents data for 2,5-Bis(5-bromo-2-thienyl)thiophene to exemplify the type of information obtained from an X-ray crystallography study of a bromo-aromatic compound. researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C12H6Br2S3 |

| Crystal System | Orthorhombic |

| Space Group | Pcc2 |

| a (Å) | 7.6216 (16) |

| b (Å) | 30.003 (6) |

| c (Å) | 5.8841 (13) |

| Volume (ų) | 1345.5 (5) |

| Z (Molecules per unit cell) | 4 |

| R-factor | 0.053 |

Applications of 2 5 Bromo 2 Methylphenyl Ethan 1 Amine As a Versatile Synthetic Building Block

Role as an Intermediate in the Total Synthesis of Complex Organic Molecules

The structural features of 2-(5-bromo-2-methylphenyl)ethan-1-amine, namely the primary amine and the aryl bromide, make it a plausible candidate as an intermediate in the synthesis of more complex molecular architectures.

Incorporation into Nitrogen-Containing Heterocyclic Ring Systems

Primary amines are common precursors for the synthesis of nitrogen-containing heterocycles. mdpi.com In principle, this compound could be utilized in cyclization reactions to form various heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of substituted pyrroles or other five-membered heterocycles. Furthermore, reactions involving intramolecular cyclization, potentially after modification of the amino group, could pave the way for the synthesis of fused heterocyclic systems. However, specific studies detailing such transformations with this particular compound are not prominently reported.

Precursor for the Construction of Polycyclic and Fused-Ring Architectures

The bromo-substituted phenyl ring in this compound offers a handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions. This functionality could theoretically be exploited to build polycyclic and fused-ring systems. For example, an intramolecular Heck reaction, after appropriate functionalization of the amino group with an olefin, could lead to the formation of a new carbocyclic ring fused to the existing phenyl ring. Despite this potential, concrete examples of its use as a precursor for such architectures are not well-documented in the scientific literature.

Development of Functional Materials and Chemical Probes

The unique combination of a brominated aromatic ring and a reactive amino group suggests that this compound could serve as a building block for functional materials and chemical probes.

Synthesis of Ligand Scaffolds for Transition Metal Catalysis

The amine functionality in this compound can be readily modified to create bidentate or polydentate ligands for transition metal catalysis. For example, Schiff base condensation with salicylaldehyde (B1680747) derivatives would yield ligands capable of coordinating with various metal centers. The electronic properties of the resulting metal complexes could be tuned by the presence of the bromo and methyl substituents on the phenyl ring. While the synthesis of such ligands is chemically feasible, specific instances of their application in transition metal catalysis have not been extensively reported. nih.gov

Building Block for Advanced Materials (e.g., polymers, optoelectronic compounds)

In principle, this compound could be incorporated into polymer chains. The primary amine could participate in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with appropriate diacyl chlorides or dianhydrides. The bromine atom could serve as a site for post-polymerization modification or could influence the final properties of the material, such as its flame retardancy or refractive index. However, there is a lack of specific research demonstrating its use in the synthesis of polymers or optoelectronic compounds.

Use in the Development of Agrochemical and Industrial Chemical Intermediates

Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry Utilizing the this compound Core

The strategic functionalization of the this compound scaffold can lead to the creation of extensive and diverse chemical libraries. The primary amine group and the aryl bromide are key handles for introducing molecular diversity. A variety of well-established chemical transformations can be employed in a combinatorial fashion to append a wide range of building blocks, thereby systematically exploring the chemical space around this core structure.

A hypothetical approach to building a diverse library from this scaffold would involve a two-pronged strategy: diversification of the amine functionality followed by modification of the aromatic ring. This can be achieved through parallel synthesis, where reactions are carried out in an array of separate reaction vessels, allowing for the rapid production of a large number of distinct compounds.

Amine Diversification: The primary amine of this compound is a nucleophilic center that can readily participate in a variety of bond-forming reactions. Common strategies for amine diversification in library synthesis include:

Amidation: Reaction with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form a library of amides.

Sulfonylation: Treatment with a range of sulfonyl chlorides to generate a collection of sulfonamides.

Reductive Amination: Condensation with various aldehydes or ketones followed by reduction to yield a library of secondary and tertiary amines.

Alkylation and Arylation: Reaction with different alkyl halides or aryl halides (under appropriate catalytic conditions) to introduce a variety of substituents on the nitrogen atom.

Aromatic Ring Functionalization: The bromo-substituent on the phenyl ring is a versatile functional group for introducing further diversity, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for combinatorial chemistry. Key cross-coupling strategies include:

Suzuki-Miyaura Coupling: Reaction with a diverse array of boronic acids or esters to introduce various aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Coupling with a variety of terminal alkynes to generate a library of substituted alkynes.

Buchwald-Hartwig Amination: Reaction with a range of primary or secondary amines to introduce different nitrogen-containing substituents.

Heck Coupling: Reaction with various alkenes to form carbon-carbon bonds and introduce vinyl groups.

By combining these diversification strategies, a vast and structurally rich library of compounds can be generated from the this compound core. For instance, a library could be constructed by first reacting the primary amine with a set of 50 different carboxylic acids, followed by a Suzuki-Miyaura coupling of the resulting 50 amides with a set of 50 different boronic acids. This two-step sequence would theoretically yield 2,500 unique compounds.

The following interactive data tables illustrate hypothetical examples of building blocks that could be used in such a combinatorial synthesis approach.

Table 1: Exemplar Building Blocks for Amine Functionalization

| Reagent Type | Example Building Blocks |

| Carboxylic Acids | Acetic acid, Benzoic acid, 4-Chlorobenzoic acid, Cyclohexanecarboxylic acid, Thiophene-2-carboxylic acid |

| Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, p-Toluenesulfonyl chloride, 4-Fluorobenzenesulfonyl chloride |

| Aldehydes/Ketones | Formaldehyde, Acetaldehyde (B116499), Benzaldehyde (B42025), Acetone, Cyclohexanone |

| Alkyl/Aryl Halides | Methyl iodide, Benzyl (B1604629) bromide, 4-Fluorobenzyl chloride, 2-Bromopyridine |

Table 2: Exemplar Building Blocks for Aromatic Ring Functionalization via Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Structure to be Introduced |

| Phenylboronic acid | Phenyl |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| Pyridine-3-boronic acid | 3-Pyridyl |

| Thiophene-2-boronic acid | 2-Thienyl |

| Cyclopropylboronic acid | Cyclopropyl |

The resulting library of compounds, with their diverse functionalities and three-dimensional shapes, could then be subjected to high-throughput screening to identify molecules with desired biological activities, potentially leading to the discovery of new therapeutic agents.

Future Directions and Emerging Research Avenues in 2 5 Bromo 2 Methylphenyl Ethan 1 Amine Chemistry

Development of Novel, Sustainable, and Highly Efficient Synthetic Pathways

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 2-(5-bromo-2-methylphenyl)ethan-1-amine. Traditional multi-step syntheses can be resource-intensive. Modern synthetic strategies could offer significant improvements.

Key Research Objectives:

Catalytic Cross-Coupling: A promising avenue involves the use of nickel-catalyzed cross-electrophile coupling reactions. For instance, a strategy could be developed to couple a readily available (hetero)aryl iodide with an aliphatic aziridine (B145994) derivative corresponding to the ethylamine (B1201723) backbone. acs.org This modular approach would allow for the late-stage introduction of the substituted phenyl group.

Reductive Amination: Improvements on classical reductive amination of the corresponding phenylacetaldehyde (B1677652) could be explored. mdpi.com This might involve the use of novel, highly efficient, and selective catalysts that operate under mild conditions, reducing waste and improving atom economy.

Enantioselective Synthesis: Many bioactive phenethylamines are chiral, with their activity depending on a specific stereoisomer. Future work could focus on the enantioselective synthesis of this compound. nih.gov Methods such as asymmetric lithiation-substitution sequences, which have been applied to other N-(2-phenylethyl)amides, could be adapted to install chirality at the benzylic position. nih.gov

| Proposed Synthetic Approach | Potential Advantage | Relevant Precedent |

| Ni/Photoredox Coupling | Modularity, use of stable precursors | Cross-coupling with aliphatic aziridines acs.org |

| Advanced Reductive Amination | Efficiency, atom economy | General methods for α-phenylethylamines mdpi.com |

| Asymmetric Lithiation | Access to single enantiomers | Synthesis of 2-substituted 2-phenylethylamines nih.gov |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The unique combination of functional groups in this compound—a primary amine, a halogenated aryl ring, and a sterically influential methyl group—presents opportunities to explore novel chemical transformations.

C-H Functionalization: The primary amine could serve as a directing group to facilitate transition-metal-catalyzed C-H functionalization at other positions on the molecule. This would enable the direct installation of new functional groups without the need for pre-functionalized starting materials, offering a powerful tool for creating a library of derivatives.

Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for a wide range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity could be exploited to synthesize complex molecules, polymers, or materials where the this compound core serves as a key building block.

Organocatalysis: Derivatives of the amine could be investigated as potential organocatalysts or as chiral ligands for metal-catalyzed asymmetric synthesis. The specific steric and electronic environment provided by the substituted phenyl ring could induce high levels of stereoselectivity in certain reactions.

Integration with Automated Synthesis, Flow Chemistry, and Machine Learning in Chemical Discovery

Modern chemical research is increasingly leveraging automation and data science to accelerate discovery. Applying these tools to the chemistry of this compound could rapidly expand the understanding and application of this scaffold.

Flow Chemistry: The synthesis of amines and their derivatives can be significantly enhanced using continuous-flow reactors. thieme-connect.comrsc.org A flow-based synthesis of this compound would offer improved safety (especially for handling hazardous reagents), scalability, and process control compared to batch synthesis. nih.gov Multi-step sequences, including functionalization and purification, could potentially be "telescoped" into a single, continuous process. nih.govresearchgate.net

Automated Synthesis: Platforms that combine retrosynthesis software with automated synthesizers could dramatically accelerate the creation of a library of derivatives. synthiaonline.comsigmaaldrich.com By inputting a target structure based on the this compound scaffold, the software could propose a synthetic route, and an automated system could perform the reactions with minimal manual intervention, facilitating rapid structure-activity relationship studies. synthiaonline.com

Machine Learning: Although data on this specific molecule is scarce, machine learning models could be trained on larger datasets of substituted phenethylamines. newjournal.org Such models could predict various properties (e.g., bioactivity, solubility, reactivity) for novel, hypothetical derivatives of this compound, thereby guiding synthetic efforts toward compounds with the highest probability of success. rsc.org

Advanced Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry provides powerful predictive tools for designing molecules with specific, desired characteristics before committing resources to their synthesis.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure, conformation, and reactivity of this compound. These calculations can help rationalize its chemical behavior and predict how modifications to its structure would impact its properties. For example, computational studies could predict the impact of different substituents on the molecule's potential to act as a ligand or its interaction with a biological target. rsc.org

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, QSAR models could be developed. newjournal.org By synthesizing a small, diverse set of derivatives and measuring their biological activity, a computational model could be built to correlate specific structural features with activity. This model could then be used to design new, more potent compounds based on the this compound scaffold. researchgate.net

| Computational Tool | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reactivity, Materials Science | Predict electronic properties and reaction mechanisms rsc.org |

| Molecular Docking | Medicinal Chemistry | Simulate binding to biological targets researchgate.net |

| QSAR Modeling | Drug Discovery | Correlate chemical structure with biological activity newjournal.org |

Interdisciplinary Research at the Interface of Organic Synthesis, Materials Science, and Analytical Chemistry

The full potential of this compound can be realized through collaborative, interdisciplinary research.

Organic Synthesis and Materials Science: The aryl bromide handle makes this molecule an attractive building block for functional organic materials. Synthetic chemists could prepare oligomers or polymers derived from this amine for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. The specific substitution pattern could influence the material's packing, electronic, and photophysical properties.

Synthesis and Analytical Chemistry: As novel derivatives are created, new analytical methods will be required for their separation, identification, and quantification. The development of advanced chromatographic techniques (e.g., chiral HPLC) and mass spectrometry methods would be essential for quality control during synthesis and for studying the metabolism or environmental fate of these compounds. The synthesis of a cathinone (B1664624) analogue of a related phenethylamine (B48288), bk-2C-B, highlighted the importance of analytical techniques to correctly identify the compound and its potential artifacts. atu.ie

By pursuing these integrated research avenues, the scientific community can systematically explore the chemistry of this compound, potentially transforming it from an obscure molecule into a valuable scaffold for a range of scientific and technological applications.

Q & A

Q. Table 1: Comparative Spectroscopic Data for Halogenated Phenethylamines

| Compound | ¹H NMR (δ, ppm) | MS (M⁺, m/z) | Melting Point (°C) |

|---|---|---|---|

| This compound | 7.4 (d, 1H), 2.3 (s, 3H) | 228 | 253 (decomposes) |

| 2-(4-Bromo-2-chlorophenyl)ethan-1-amine | 7.6 (d, 1H), 2.8 (t, 2H) | 242 | 198–200 |

Q. Table 2: Biological Activity of Structural Analogs

| Compound | 5-HT₂A IC₅₀ (nM) | HEK-293 Viability (%) at 100 μM |

|---|---|---|

| This compound | 320 ± 45 | 82 ± 6 |

| 2-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine | 510 ± 60 | 65 ± 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.